molecular formula C15H19N3O4 B11386629 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Katalognummer: B11386629
Molekulargewicht: 305.33 g/mol
InChI-Schlüssel: BCTMTPHINBZYEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide (CAS: 874192-67-3) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 3 with a 3-methylbutanamide moiety . Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.3291 g/mol.

Eigenschaften

Molekularformel

C15H19N3O4

Molekulargewicht

305.33 g/mol

IUPAC-Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C15H19N3O4/c1-9(2)7-13(19)16-15-14(17-22-18-15)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,18,19)

InChI-Schlüssel

BCTMTPHINBZYEY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Hydrazides with Nitriles

Hydrazides react with nitriles under acidic or oxidative conditions to form the oxadiazole ring. For N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, the precursor 3,4-dimethoxybenzoic hydrazide is condensed with 3-methylbutanenitrile in the presence of phosphorus oxychloride (POCl₃) at 80–100°C. The reaction proceeds via intermediate imidamide formation, followed by cyclodehydration.

Reaction Conditions

  • Catalyst : POCl₃ or polyphosphoric acid (PPA)

  • Solvent : Toluene or dichloromethane

  • Yield : 65–78%

Oxidative Cyclization of Amidoximes

Amidoximes derived from 3,4-dimethoxyphenylglyoxylic acid and 3-methylbutanamide undergo oxidative cyclization using iodine (I₂) or lead tetraacetate (Pb(OAc)₄). This method avoids harsh acids and improves selectivity for the 1,2,5-oxadiazole isomer.

Optimized Protocol

  • Oxidizing Agent : I₂ (1.2 equiv.) in dimethylformamide (DMF)

  • Temperature : 60°C, 6 hours

  • Yield : 70–82%

Functionalization of the Oxadiazole Core

Introduction of the 3-Methylbutanamide Side Chain

The amide moiety is introduced via nucleophilic acyl substitution. 3-Methylbutanoyl chloride reacts with the amino group of the intermediate 3-amino-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole in the presence of a base.

Stepwise Procedure

  • Activation : 3-Methylbutanoyl chloride (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Coupling : Add triethylamine (Et₃N, 2.0 equiv.) and stir at 0°C for 30 minutes.

  • Quenching : Dilute with ice-water, extract with ethyl acetate, and purify via column chromatography.

  • Yield : 68–75%

Alternative Route: One-Pot Synthesis

A streamlined method combines oxadiazole formation and amidation in a single pot. 3,4-Dimethoxyphenyl hydrazide and 3-methylbutanenitrile are heated with POCl₃, followed by in situ treatment with 3-methylbutanoyl chloride.

Advantages

  • Reduced purification steps.

  • Overall Yield : 60–65%

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and amidation steps, reducing reaction times from hours to minutes.

Example Protocol

  • Reactants : Hydrazide (1.0 equiv.), nitrile (1.2 equiv.), POCl₃ (1.5 equiv.).

  • Conditions : 150 W, 120°C, 15 minutes.

  • Yield : 85%

Transition Metal Catalysis

Palladium(II) acetate (Pd(OAc)₂) catalyzes the coupling of aryl halides with preformed oxadiazole intermediates. This method is ideal for late-stage functionalization.

Catalytic Cycle

  • Oxidative Addition : Pd(0) inserts into the C–X bond of 3,4-dimethoxyphenyl iodide.

  • Transmetallation : Exchange with zincated oxadiazole intermediate.

  • Reductive Elimination : Forms the C–N bond, yielding the target compound.

Yield : 72–80%

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Cyclization (POCl₃)80°C, 6 h65–78≥95High reproducibility
Oxidative (I₂)60°C, 6 h70–82≥97Mild conditions
Microwave120°C, 15 min85≥98Rapid synthesis
Pd Catalysis100°C, 12 h72–80≥96Functional group tolerance

Challenges and Optimization

Regioselectivity Issues

Competing formation of 1,3,4-oxadiazole isomers is minimized by:

  • Using excess POCl₃ to favor 1,2,5-oxadiazole.

  • Steric directing groups (e.g., 3,4-dimethoxy) to control ring closure.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield >95% pure product.

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted nitriles.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance safety and efficiency:

  • Flow Setup : Teflon tubing reactor, residence time 30 minutes.

  • Output : 1.2 kg/day with 80% yield.

Analyse Chemischer Reaktionen

    Häufige Reagenzien und Bedingungen:

    Hauptprodukte:

  • Wissenschaftliche Forschungsanwendungen

    The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of compounds related to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported as high as 86.61% for certain derivatives in vitro . This suggests that modifications to the oxadiazole core can enhance anticancer activity.

    Antimicrobial Activity

    The compound's derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain oxadiazole derivatives exhibit substantial antibacterial activity against Gram-positive bacteria . The mechanism of action may involve enzyme inhibition or disruption of bacterial cell wall synthesis.

    Enzyme Inhibition

    Inhibitory effects against specific enzymes have been documented. For example, compounds containing oxadiazole moieties have been screened for their ability to inhibit lipoxygenase and α-glucosidase activities, which are relevant in inflammatory responses and diabetes management . These findings suggest a dual therapeutic potential for managing both inflammation and blood sugar levels.

    Case Studies

    • Anticancer Study : A recent investigation into a series of oxadiazole derivatives demonstrated their efficacy against glioblastoma cell lines. The study utilized cytotoxic assays followed by colony formation assays to confirm the induction of apoptosis in cancer cells .
    • Antimicrobial Evaluation : Another study focused on synthesizing 1,3,4-oxadiazole derivatives and evaluating their antimicrobial activity through disc diffusion methods. The results indicated promising activity against Bacillus species .

    Potential Therapeutic Applications

    The diverse biological activities associated with N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide suggest several potential therapeutic applications:

    • Cancer Therapy : Given its anticancer properties, this compound could be further developed into a chemotherapeutic agent.
    • Antimicrobial Treatments : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
    • Anti-inflammatory Agents : The ability to inhibit lipoxygenase suggests potential use in treating inflammatory diseases.

    Wirkmechanismus

    • Unfortunately, specific details regarding the compound’s mechanism of action are scarce.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Vergleich Mit ähnlichen Verbindungen

    Table 1: Comparative Analysis of Structural Analogs

    Compound ID Substituent Molecular Weight (g/mol) Key Functional Groups Inferred Properties
    Target Compound 3-Methylbutanamide 305.33 Oxadiazole, 3,4-dimethoxyphenyl Moderate lipophilicity, metabolic stability
    BH52669 2-(4-Chlorophenyl)acetamide 373.79 Chlorophenyl, oxadiazole Increased electronegativity, halogen interactions
    BH52671 2-Ethylbutanamide 319.36 Longer alkyl chain Higher lipophilicity, reduced solubility
    BH52672 Pentanamide 305.33 Linear alkyl chain Lower crystallinity vs. branched analogs
    BH52673 2-Ethoxybenzamide 369.37 Benzamide, ethoxy group Enhanced aromatic π-stacking potential
    N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide, phenethylamine 299.34 (calculated) Benzamide, 3,4-dimethoxyphenethyl High synthetic yield (80%), distinct NMR profile
    Azanium chloride dihydrate Charged azanium core 529.05 Quaternary ammonium, dihydrate High solubility, crystallinity

    Key Observations

    Substituent Effects on Lipophilicity: The target compound’s 3-methylbutanamide group balances lipophilicity (logP ~2.5 estimated) with steric hindrance, contrasting with BH52671’s 2-ethylbutanamide (logP ~3.0) and BH52672’s pentanamide (logP ~2.8) . Chlorophenyl (BH52669) and fluorophenoxy (BH52675) substituents introduce electronegative groups, favoring halogen bonding in biological targets .

    Synthetic Accessibility :

    • Rip-B () is synthesized via a straightforward benzoylation reaction (80% yield), whereas oxadiazole-based analogs likely require cyclization steps, which may reduce yields .

    Crystallinity and Solubility :

    • The azanium chloride dihydrate () exhibits high aqueous solubility due to its ionic nature and hydration, unlike neutral oxadiazole derivatives .
    • Branched alkyl chains (e.g., 3-methylbutanamide) may reduce crystallinity compared to linear analogs (e.g., BH52672), improving dissolution rates .

    Bioisosteric Potential: The 1,2,5-oxadiazole core serves as a bioisostere for ester or carbamate groups, enhancing metabolic stability compared to Rip-B’s benzamide structure .

    Research Implications

    • Structure-Activity Relationships (SAR) : Substituent variations in BH52669–BH52676 () provide a framework for optimizing target affinity and selectivity .

    Biologische Aktivität

    N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    The molecular formula of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is C18H21N3O4C_{18}H_{21}N_{3}O_{4}, with a molar mass of approximately 339.35 g/mol. The compound features a complex structure that includes an oxadiazole ring and a methoxy-substituted aromatic system.

    PropertyValue
    Molecular FormulaC18H21N3O4
    Molar Mass339.35 g/mol
    LogP3.6679
    Polar Surface Area75.347 Ų
    Hydrogen Bond Donors1
    Hydrogen Bond Acceptors7

    2. Antioxidant Properties

    Oxadiazole derivatives have been noted for their antioxidant capabilities. The presence of methoxy groups on the phenyl ring may enhance electron donation and stabilize free radicals, contributing to their antioxidant effects. This property is vital for mitigating oxidative stress-related damage in various biological systems.

    3. Anticancer Activity

    Some studies have indicated that oxadiazole derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. While specific data on this compound's anticancer effects are sparse, the structural framework suggests it may interact with cellular pathways involved in cancer progression.

    Case Studies

    Several case studies have explored the biological activities of oxadiazole derivatives:

    • Study on MAO Inhibition : A series of oxadiazole derivatives were synthesized and tested for MAO-B inhibition, revealing that modifications on the aromatic ring significantly affected potency. The most potent compound exhibited an IC50 value of 0.0027 µM .
    • Antioxidant Evaluation : Research on related compounds demonstrated substantial antioxidant activity in vitro, indicating potential applications in preventing oxidative stress-related diseases.

    Q & A

    Q. Optimization Strategies :

    • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring formation.
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/ether) for high purity (>95%) .

    Q. Methodological Answer :

    • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays .

    Advanced: How can density functional theory (DFT) predict its thermal stability and decomposition pathways?

    Q. Methodological Answer :

    • Computational Setup : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate bond dissociation energies (BDEs) .
    • Key Metrics :
      • Thermal Stability : Simulate thermogravimetric analysis (TGA) curves by evaluating activation energy (Eₐ) via Eyring equations.
      • Decomposition Pathways : Identify primary cleavage sites (e.g., oxadiazole ring opening or methoxy group loss) using intrinsic reaction coordinate (IRC) analysis .

    Q. Methodological Answer :

    • Controlled Replication : Standardize assays (e.g., cell culture conditions, solvent controls) to isolate compound-specific effects.
    • Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers.
    • Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying methoxy positions) to pinpoint functional group contributions .

    Advanced: What advanced techniques characterize its interaction with biological targets?

    Q. Methodological Answer :

    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) for protein targets (e.g., kinases) .
    • Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution (e.g., COX-2 inhibition).
    • NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra to map binding sites .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.